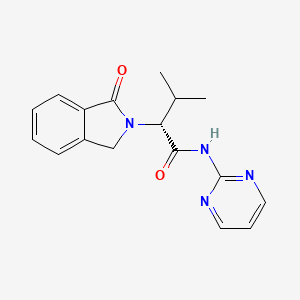
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis.
作用机制
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide inhibits the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, p53 is activated in response to DNA damage or other cellular stresses, leading to cell cycle arrest or apoptosis. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell growth and survival. By inhibiting the MDM2-p53 interaction, this compound restores the function of p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for the MDM2-p53 interaction, making it a useful tool for studying this pathway. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Furthermore, this compound has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the development of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and half-life. This could be achieved through the development of prodrugs or analogs of this compound. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the use of this compound in other diseases, such as neurodegenerative diseases, could also be explored.
合成方法
The synthesis of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of this compound has been described in detail in a research paper published by the University of Michigan. The method involves the reaction of 3-aminopyrimidine-2,4-dione with 3-bromo-1H-isoindole-1,3(2H)-dione in the presence of a palladium catalyst. The resulting product is then reacted with (R)-3-methyl-2-butanamine to yield this compound.
科学研究应用
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(2)14(15(22)20-17-18-8-5-9-19-17)21-10-12-6-3-4-7-13(12)16(21)23/h3-9,11,14H,10H2,1-2H3,(H,18,19,20,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFONAJODRHPJQ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,7aS)-N-(2-imidazol-1-ylethyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352507.png)
![(3aS,6aR)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7352513.png)
![(3aR,6aS)-2-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7352521.png)
![(3aS,7aR)-6-methyl-N-[[3-(propanoylamino)phenyl]methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352538.png)
![(3aS,7aR)-N-[(6-methoxypyridin-3-yl)methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352544.png)
![1-[1-[2-(dimethylamino)ethyl]piperidin-4-yl]-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7352552.png)
![(3aS,6aS)-1,1-dioxo-N-(2-oxo-2-piperidin-1-ylethyl)-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7352564.png)
![(3aS,7aR)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352565.png)
![1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352568.png)
![(3aS,7aR)-6-methyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352570.png)
![(3aS,7aR)-6-methyl-N-[[3-(methylcarbamoyl)phenyl]methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352577.png)
![(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,3-dimethylbutyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7352579.png)
![1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea](/img/structure/B7352599.png)
![(3aR,6aS)-N-(1-tert-butylpiperidin-4-yl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7352612.png)